N-Benzoyl-L-alanine

Overview

Description

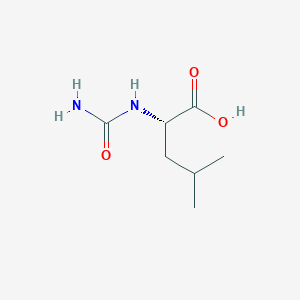

N-Benzoyl-L-alanine is an N-acyl-L-alanine compound resulting from the formal condensation of L-alanine with the carboxy group of benzoic acid . It is a white crystalline powder with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is known for its role in various biochemical and industrial applications.

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with other molecules within the cell .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, potentially influencing a wide range of cellular processes .

Result of Action

Given the compound’s potential interactions with multiple targets and pathways, it is likely that its effects are complex and multifaceted .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like N-Benzoyl-L-alanine. Factors such as temperature, pH, and the presence of other molecules can all potentially impact the compound’s behavior .

Biochemical Analysis

Biochemical Properties

N-Benzoyl-L-alanine interacts with several enzymes and proteins. For instance, it is a substrate for the enzyme this compound amidohydrolase, which is found in certain soil bacteria like Corynebacterium equi . This enzyme hydrolyzes this compound, indicating a key role of this compound in certain biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For example, it has been reported that a charge-charge interaction occurs between the amino group on strychnine and a carboxy oxygen atom of this compound .

Metabolic Pathways

This compound is involved in certain metabolic pathways, particularly those involving the enzyme this compound amidohydrolase . Detailed information on the specific metabolic pathways and the enzymes or cofactors it interacts with is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-alanine can be synthesized through the reaction of L-alanine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where L-alanine and benzoyl chloride are reacted under optimized conditions. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-L-alanine undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield L-alanine and benzoic acid.

Amidation: It can react with amines to form amides.

Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Hydrolysis: L-alanine and benzoic acid.

Amidation: N-substituted amides.

Reduction: N-benzyl-L-alanine.

Scientific Research Applications

N-Benzoyl-L-alanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Medicine: Investigated for its potential role in drug development and as a model compound for studying metabolic pathways.

Comparison with Similar Compounds

N-Benzoylglycine: Similar in structure but with glycine instead of alanine.

N-Benzoyl-L-aminobutyric acid: Contains an aminobutyric acid moiety instead of alanine.

Uniqueness: N-Benzoyl-L-alanine is unique due to its specific interaction with enzymes and its role as a substrate in biochemical studies. Its structure allows for the study of enzyme specificity and the development of enzyme inhibitors .

Properties

IUPAC Name |

(2S)-2-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQVHNZEONHPQG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176394 | |

| Record name | (2S)-2-(Phenylformamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Benzoylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2198-64-3 | |

| Record name | N-Benzoyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(Phenylformamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Benzoyl-L-alanine in enzymatic studies?

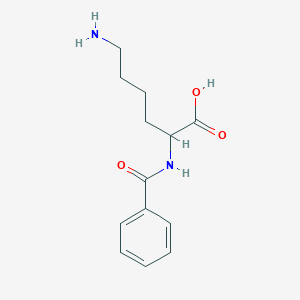

A1: this compound serves as a valuable substrate for investigating the activity and properties of various enzymes. For instance, it's been instrumental in characterizing enzymes like this compound amidohydrolase, found in bacteria like Corynebacterium equi and Pseudomonas putida . These enzymes demonstrate the ability to break down this compound into benzoic acid and the corresponding amino acid. Moreover, studies employing this compound as a substrate have shed light on the kinetic behavior of α-chymotrypsin and the influence of pH on trypsin-catalyzed hydrolysis reactions .

Q2: How does this compound interact with enzymes on a molecular level?

A2: Research suggests that the binding of this compound can occur at distinct sites within certain enzymes. In the case of subtilisin 72, studies utilizing this compound methyl ester revealed the presence of two potential binding sites (denoted as A and B). The specific site of interaction appears to be influenced by the nature of the substrate's acyl group and the leaving group involved in the hydrolysis reaction . This highlights the importance of specific structural features within this compound analogs for their interaction with enzymatic active sites.

Q3: Can you elaborate on the role of this compound in understanding molecular recognition?

A3: this compound plays a key role in unraveling the principles of molecular recognition, particularly in the context of chiral resolution. X-ray crystallography studies have demonstrated its utility in resolving racemic mixtures of amino acids. For example, the crystal structure of the complex formed between this compound and strychnine provided valuable insights into Pasteur's classical method of resolving enantiomers . The observed interactions, including charge-charge interactions and specific van der Waals forces, highlight the crucial role of molecular shape and electronic complementarity in achieving successful chiral recognition.

Q4: Beyond its use in studying enzymes, are there other applications of this compound in scientific research?

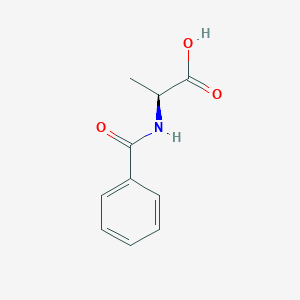

A4: Yes, this compound has proven valuable in exploring peptide bond formation in organic solvents. For instance, research has shown that polyethylene glycol-modified papain can catalyze the formation of peptide bonds in benzene using this compound as a building block . This finding suggests potential applications in peptide synthesis and highlights the versatility of this compound in different chemical environments.

Q5: What is the significance of studying the crystal structure of this compound complexes?

A5: Analyzing the crystal structures of this compound complexes with molecules like strychnine and brucine provides crucial information about the mechanisms behind resolving D and L amino acids . These structures illustrate how subtle differences in the three-dimensional arrangements of atoms within these complexes dictate the selectivity and efficiency of chiral recognition processes. This knowledge is fundamental for developing new methods for separating enantiomers, which is crucial in various fields like drug discovery and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.